2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate
Description
2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a formyl group, and a nitrobenzenesulfonate moiety
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-2-22-14-9-11(10-17)7-8-13(14)23-24(20,21)15-6-4-3-5-12(15)16(18)19/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLTWQWPPRNEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common approach is the nitration of 2-ethoxy-4-hydroxybenzaldehyde followed by sulfonation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Methoxy-4-formylphenyl 2-nitrobenzenesulfonate
3-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate
2-Ethoxy-3-formylphenyl 2-nitrobenzenesulfonate
Uniqueness: 2-Ethoxy-4-formylphenyl 2-nitrobenzenesulfonate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the ethoxy group at the 2-position and the formyl group at the 4-position provides distinct chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
